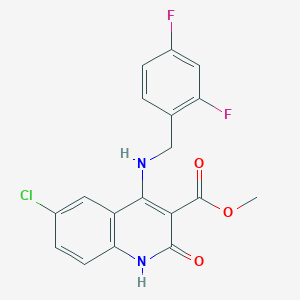

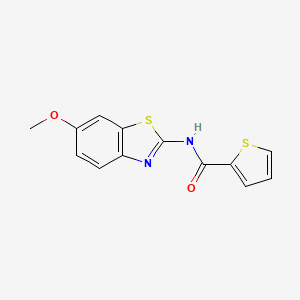

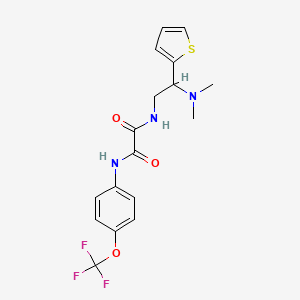

![molecular formula C17H15N3O3S B2574227 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1251677-51-6](/img/structure/B2574227.png)

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

- Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds, through a one-pot reaction strategy, showed activity exceeding that of reference drugs against bacteria and fungi. It was observed that derivatives containing one sulfone group are more effective antimicrobials than those with two sulfone groups (Alsaedi et al., 2019).

Antitumor Applications

- Array-based Structure and Gene Expression Relationship Study : Research on sulfonamide-focused libraries, including compounds similar to "2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide," identified potent cell cycle inhibitors that have progressed to clinical trials. These compounds, disrupting tubulin polymerization or affecting cell cycle phases, showcased potential as antitumor agents, with further characterization provided by high-density oligonucleotide microarray analysis (Owa et al., 2002).

Synthesis and Pharmacological Evaluation

- Cyclooxygenase-2 Selective Inhibitors : A study focused on the synthesis and evaluation of pyridinic sulfonamides related to nimesulide. These derivatives, synthesized through a series of chemical reactions, displayed COX-2 preferential inhibition. This research highlights the potential of sulfonamide compounds in developing anti-inflammatory agents with selective action (Julémont et al., 2004).

Antimicrobial Activity of Heterocycles

- New Heterocycles Based on Pyrazole : Another study explored the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, leading to the synthesis of sulfonamide compounds with significant antimicrobial activity. This research underscores the versatility of sulfonamide derivatives in generating compounds with potential pharmaceutical applications (El‐Emary et al., 2002).

Fluorescent Probe Development

- Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for thiophenols over aliphatic thiols used a sulfonamide group as a recognition unit. This innovative approach demonstrates the application of sulfonamide derivatives in environmental and biological sensing technologies (Wang et al., 2012).

Eigenschaften

IUPAC Name |

2-(4-phenoxyanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c18-24(21,22)16-7-4-12-19-17(16)20-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGRGGMYPYMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

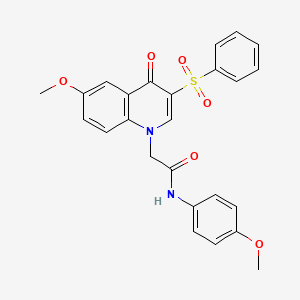

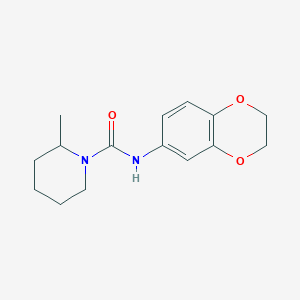

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)

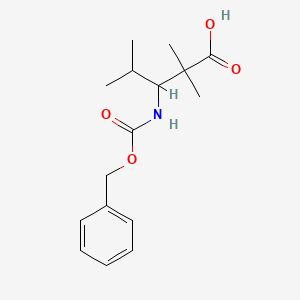

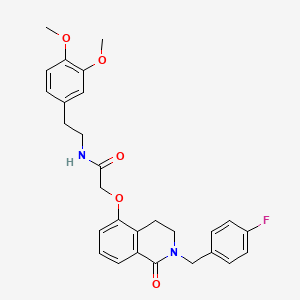

![[4-(Tetrahydro-2-furanyl)butyl]amine hydrochloride](/img/structure/B2574152.png)

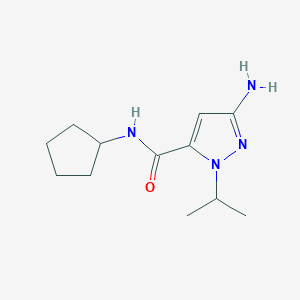

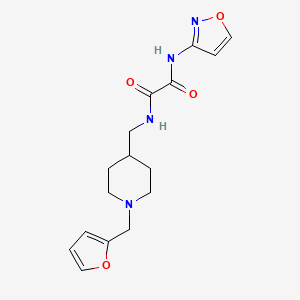

![N-[(3-bromophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574156.png)

![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)